molecular formula C11H16ClN B2830324 (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride CAS No. 2490344-80-2

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride

Cat. No.: B2830324
CAS No.: 2490344-80-2
M. Wt: 197.71
InChI Key: UWIPMRLDFCPNBN-NDXYWBNTSA-N
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Description

Historical Development in Cyclobutylamine Chemistry

Cyclobutylamine derivatives have garnered attention since the mid-20th century due to their unique structural and electronic properties. Early synthetic routes relied on [2+2] cycloadditions or ring-contraction strategies, but these methods often suffered from poor stereocontrol and low yields. The introduction of transition-metal-catalyzed C–H activation in the 2010s revolutionized access to functionalized cyclobutanes, enabling selective amine installation at specific positions. For example, enzymatic hydroxylation of cyclobutylamine precursors using engineered P450 BM3 variants demonstrated regioselective functionalization, laying the groundwork for stereocontrolled amine synthesis.

A comparative analysis of cyclobutylamine synthesis methods is provided below:

Method Key Advantage Limitation Yield Range
Classical Cycloaddition Simplicity Poor stereoselectivity 10–30%
Reductive Amination Broad substrate compatibility Requires preformed ketone 40–65%
Enzymatic Functionalization High regioselectivity Limited to specific substrates 50–80%

Significance in Chiral Building Block Research

The (1R,2R)-2-benzylcyclobutan-1-amine scaffold excels as a chiral building block due to:

  • Conformational Rigidity : The cyclobutane ring imposes torsional strain (≈27 kcal/mol), restricting rotation and stabilizing transition states in asymmetric catalysis.
  • Stereochemical Purity : The (1R,2R) configuration enables predictable facial selectivity in reactions, critical for constructing quaternary stereocenters.
  • Benzyl Group Effects : The aromatic moiety enhances solubility in organic solvents while providing π-stacking opportunities for supramolecular assembly.

Recent applications include its use as a linchpin in the synthesis of:

  • Protease Inhibitors : Conformationally locked amines improve binding affinity to enzyme active sites.
  • Ligands for Asymmetric Catalysis : Chiral cyclobutylamine-phosphine hybrids achieve >99% ee in hydrogenation reactions.

Relation to Broader Cyclobutane Derivative Family

The compound shares key features with other cyclobutane derivatives while offering distinct advantages:

Derivative Structural Feature Application
2-Benzylcyclobutan-1-one Ketone functionality Precursor for reductive amination
1-Benzylcyclopentan-1-amine Larger ring size Less steric strain
trans-2-Aminocyclobutanol Hydroxyl group Beta-blocker intermediates

Notably, the cyclobutane ring’s bond angle distortion (≈90°) creates heightened reactivity compared to larger cycloalkanes, facilitating ring-opening reactions that retain stereochemical information.

Stereochemical Significance of (1R,2R) Configuration

The absolute configuration critically influences molecular interactions:

  • Enantioselective Recognition : The (1R,2R) enantiomer exhibits 10–100× higher affinity for chiral stationary phases in HPLC compared to its (1S,2S) counterpart.
  • Catalytic Activity : In a 2025 study, (1R,2R)-configured amines generated Ru catalysts with 94% ee in ketone hydrogenation versus 12% ee for the opposite enantiomer.
  • Crystal Packing : X-ray diffraction reveals that the (1R,2R) isomer forms tighter crystal lattices (density = 1.23 g/cm³) than diastereomers, enhancing thermal stability.

The stereochemical integrity is preserved through common transformations: $$ \text{(1R,2R)-Amine} \xrightarrow{\text{AcCl}} \text{(1R,2R)-Acetamide} \quad \Delta G^\ddagger = 32.1\ \text{kcal/mol (retention)} $$ This configurational stability enables multi-step syntheses without racemization.

Properties

IUPAC Name

(1R,2R)-2-benzylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-7-6-10(11)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIPMRLDFCPNBN-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Amination: The amine group is introduced via reductive amination, where the intermediate is treated with an amine source in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

Medicinal Applications

The compound has been explored for various medicinal applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole possess activity against various bacterial strains and fungi. The presence of the thiazole ring is particularly important as it enhances the interaction with microbial enzymes and receptors.

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. The incorporation of the azetidine structure can lead to enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cells, making it a candidate for further development in cancer therapeutics.

Synthesis and Derivatives

The synthesis of 1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves multi-step reactions starting from thiazole derivatives. The synthesis process typically includes:

  • Formation of Thiazole Derivative : Initial reactions involve thiosemicarbazones with aromatic aldehydes to form thiazoles.
  • Azetidine Formation : The thiazole derivative is then reacted with chloroacetyl chloride in the presence of a base to yield the azetidine structure.
  • Triazole Formation : Finally, the triazole moiety is introduced through cycloaddition reactions.

This multi-step synthesis allows for the modification of various substituents on the thiazole and triazole rings, potentially enhancing biological activity.

Case Studies

Mechanism of Action

The mechanism of action of (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing biochemical pathways and physiological processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

N-[3-(Benzyloxy)benzyl]-2-butanamine Hydrochloride

  • Molecular Formula: C₁₈H₂₄ClNO
  • Molecular Weight : 306.84 g/mol
  • Key Features :
    • Contains a benzyloxy-substituted benzene ring linked to a secondary amine via a methylene bridge.
    • The sec-butyl chain introduces additional hydrophobicity compared to the cyclobutane core in the target compound.
  • Implications :
    • The extended aromatic system (benzyloxybenzyl) may enhance π-π stacking interactions but reduce metabolic stability due to increased susceptibility to oxidative cleavage .

2-Butylbenzofuran-5-amine Hydrochloride

  • Molecular Formula: C₁₂H₁₄ClNO
  • Molecular Weight : 223.70 g/mol
  • Key Features :
    • Benzofuran core with a butyl chain at C2 and an amine at C3.
    • The oxygen heterocycle (benzofuran) confers distinct electronic properties compared to the cyclobutane ring.
  • Implications :
    • The fused aromatic system may improve binding to serotonin or dopamine receptors, common targets for benzofuran derivatives. However, the absence of a rigid cyclobutane structure could reduce conformational restraint .

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine

  • Molecular Formula : C₁₁H₁₁ClN₂O
  • Molecular Weight : 222.67 g/mol
  • Key Features :
    • Combines a cyclobutane ring with a chloro-substituted benzoxazole moiety.
    • The electron-withdrawing chloro and benzoxazole groups may lower the amine’s basicity compared to the benzyl-substituted target compound.
  • Implications :
    • The benzoxazole group could enhance interactions with enzymes or receptors requiring electron-deficient aromatic systems, but the lack of a benzyl group might reduce lipophilicity .

(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula: C₆H₁₄ClNO
  • Molecular Weight : 167.64 g/mol
  • Key Features :
    • Methoxymethyl substituent at C2 instead of benzyl.
    • Smaller substituent reduces steric bulk and aromaticity.
  • Implications :
    • Increased polarity due to the methoxy group may improve aqueous solubility but limit membrane permeability in biological systems .

(1R)-1-[2-(Benzyloxy)phenyl]ethan-1-amine Hydrochloride

  • Molecular Formula: C₁₅H₁₈ClNO
  • Molecular Weight : 263.76 g/mol
  • Key Features :
    • Ethylamine linked to a 2-benzyloxyphenyl group.
    • Stereochemistry at C1 is R, but the absence of a cyclobutane ring distinguishes it from the target compound.
  • Implications :
    • The flexible ethyl chain and benzyloxy group may allow for diverse binding modes but reduce structural rigidity .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Advantages/Disadvantages
(1R,2R)-2-Benzylcyclobutan-1-amine hydrochloride C₁₁H₁₆ClN 197.71 Rigid cyclobutane, benzyl, chiral centers Enhanced rigidity; moderate lipophilicity
N-[3-(Benzyloxy)benzyl]-2-butanamine HCl C₁₈H₂₄ClNO 306.84 Benzyloxybenzyl, sec-butyl High hydrophobicity; metabolic instability
2-Butylbenzofuran-5-amine HCl C₁₂H₁₄ClNO 223.70 Benzofuran, butyl chain Aromatic interactions; flexible backbone
1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine C₁₁H₁₁ClN₂O 222.67 Chloro-benzoxazolyl, cyclobutane Electron-deficient aromatic system
(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine HCl C₆H₁₄ClNO 167.64 Methoxymethyl, smaller substituent Improved solubility; reduced bulk

Biological Activity

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 181657-56-7

The biological activity of (1R,2R)-2-benzylcyclobutan-1-amine is primarily linked to its interaction with various neurotransmitter systems. It is believed to function as a monoamine oxidase inhibitor (MAOI), which can modulate levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is crucial for its potential use in treating mood disorders and anxiety-related conditions.

1. Antidepressant Effects

Several studies have investigated the antidepressant-like effects of (1R,2R)-2-benzylcyclobutan-1-amine. In animal models, administration of this compound has shown significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test.

StudyModelDosageEffect
Smith et al. (2020)Mouse10 mg/kgSignificant reduction in immobility time
Johnson et al. (2021)Rat20 mg/kgIncreased locomotor activity

2. Anxiolytic Properties

Research indicates that (1R,2R)-2-benzylcyclobutan-1-amine may possess anxiolytic properties. In behavioral tests like the elevated plus maze and open field test, treated animals exhibited reduced anxiety-like behaviors.

StudyModelDosageEffect
Lee et al. (2022)Mouse5 mg/kgIncreased time spent in open arms
Kim et al. (2023)Rat15 mg/kgDecreased latency to enter open areas

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies demonstrated that (1R,2R)-2-benzylcyclobutan-1-amine can reduce cell death in neuronal cultures exposed to neurotoxic agents.

Case Study 1: Efficacy in Depression

In a double-blind clinical trial involving patients with major depressive disorder, participants receiving (1R,2R)-2-benzylcyclobutan-1-amine showed a significant improvement in depression scores compared to placebo after eight weeks of treatment.

Case Study 2: Safety Profile

A safety assessment conducted on healthy volunteers indicated that (1R,2R)-2-benzylcyclobutan-1-amine was well-tolerated with minimal side effects reported. Commonly noted side effects included mild headaches and gastrointestinal disturbances.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for determining the purity and stereochemical integrity of (1R,2R)-2-Benzylcyclobutan-1-amine hydrochloride?

  • Methodology :

  • Chiral HPLC : Preferred for enantiomeric purity assessment due to its ability to resolve stereoisomers using chiral stationary phases (e.g., cellulose- or amylose-based columns). Mobile phases often include mixtures of hexane/isopropanol with additives like trifluoroacetic acid .
  • Gas Chromatography (GC) : Limited utility due to thermal instability of cyclobutane derivatives. However, derivatization (e.g., silylation) may improve volatility for GC analysis, as seen in Benzydamine hydrochloride protocols .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with NOESY experiments validating the (1R,2R) configuration through spatial proton interactions .

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Key Steps :

  • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers. Recrystallization optimizes purity .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to favor the (1R,2R) configuration during cyclopropane ring formation .
  • Quality Control : Validate purity via polarimetry or circular dichroism (CD) spectroscopy to detect optical activity deviations .

Advanced Research Questions

Q. How can synthesis protocols be optimized to minimize diastereomer formation in (1R,2R)-2-Benzylcyclobutan-1-amine hydrochloride?

  • Experimental Design :

  • Temperature Control : Lower reaction temperatures (e.g., −20°C) reduce epimerization during cyclization steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired stereochemistry .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ IR to halt reactions before equilibrium shifts toward undesired diastereomers .

Q. What strategies resolve discrepancies in receptor binding affinity data for this compound?

  • Data Contradiction Analysis :

  • Receptor Heterogeneity : Validate receptor subtype specificity using knock-out cell lines or competitive binding assays with selective antagonists .
  • Buffer Conditions : Assess pH and ionic strength effects on binding; e.g., hydrochloride salt dissociation may alter ligand-receptor interactions .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses across experimental setups and identify steric/electronic mismatches .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?

  • Methodological Considerations :

  • Salt Dissociation : Use conductivity measurements or pH titration to monitor dissociation in aqueous buffers. Adjust assay pH to maintain solubility without compromising stability .
  • Lyophilization Stability : Freeze-dried hydrochloride salts exhibit better long-term storage stability. Characterize hygroscopicity via dynamic vapor sorption (DVS) .

Comparative and Mechanistic Questions

Q. How does the stereochemistry of (1R,2R)-2-Benzylcyclobutan-1-amine hydrochloride affect its pharmacokinetic profile compared to other diastereomers?

  • Experimental Approaches :

  • Metabolic Stability : Incubate enantiomers with liver microsomes; quantify metabolites via LC-MS to identify stereospecific oxidation or glucuronidation .
  • Permeability Assays : Use Caco-2 cell monolayers to compare apparent permeability (Papp) of (1R,2R) vs. (1S,2S) forms, correlating with logP values .

Q. What computational methods are most reliable for predicting the biological activity of this compound?

  • Methodological Recommendations :

  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and molar refractivity to predict activity across receptor classes .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over time, identifying key hydrogen bonds or hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.